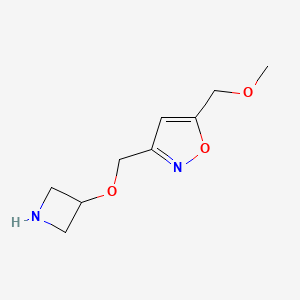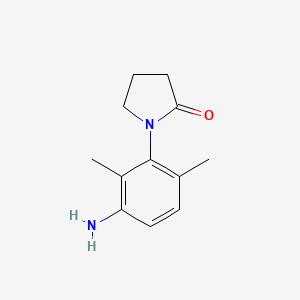![molecular formula C10H11NO3 B13622452 [1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Nitrophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₀H₁₁NO₃ It features a cyclopropyl group attached to a methanol moiety, with a nitrophenyl substituent on the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by nitration and reduction steps. One common method includes the reaction of 4-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for [1-(4-nitrophenyl)cyclopropyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
[1-(4-Aminophenyl)cyclopropyl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-nitrophenyl)cyclopropyl]methanol imparts unique electronic properties, making it distinct in its reactivity and potential applications.
- The cyclopropyl ring provides a unique three-dimensional structure that can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of [1-(4-nitrophenyl)cyclopropyl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
Clé InChI |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


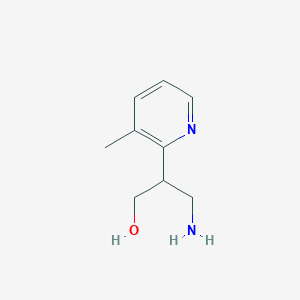
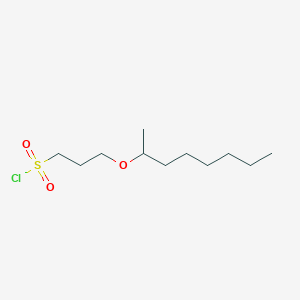

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
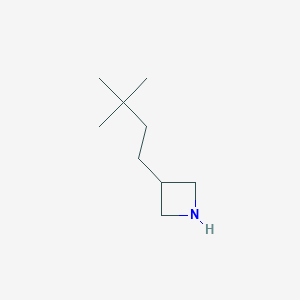
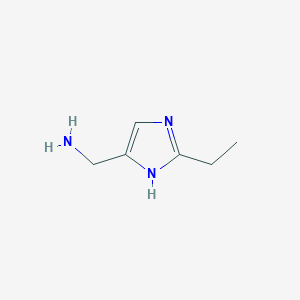

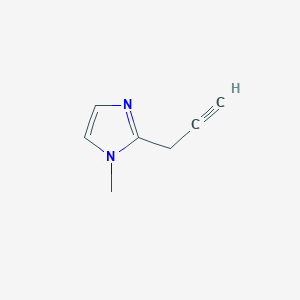
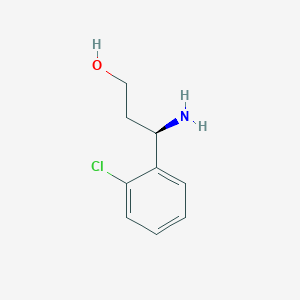
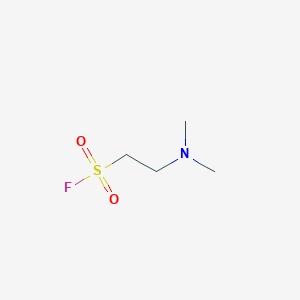
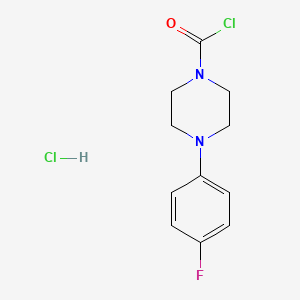
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
